molecular formula C23H29BrOSn B14220500 1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol CAS No. 618444-62-5

1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol

Cat. No.: B14220500
CAS No.: 618444-62-5
M. Wt: 520.1 g/mol
InChI Key: MJCCXCHLMHDZAJ-UHFFFAOYSA-M
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Description

1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol is a complex organotin compound characterized by its unique structure, which includes a cycloheptanol ring and a dibenzyl(bromo)stannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol typically involves the reaction of cycloheptanone with dibenzyl(bromo)stannane in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used are tetrahydrofuran (THF) or dichloromethane (DCM).

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as palladium or platinum complexes may be used to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling organotin compounds.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different organotin derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH₃) can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while substitution reactions can produce various organotin compounds with different functional groups.

Scientific Research Applications

1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound’s organotin moiety makes it a candidate for studying the biological activity of organotin compounds, which are known for their antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the context of its organotin structure.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol involves its interaction with various molecular targets. The organotin moiety can interact with biological molecules, potentially disrupting cellular processes. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

    Tributyltin chloride: Another organotin compound with similar biological activity.

    Dibutyltin dichloride: Known for its use in organic synthesis and industrial applications.

    Triphenyltin hydroxide: Used as a fungicide and in the production of polymers.

Uniqueness: 1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol is unique due to its combination of a cycloheptanol ring and a dibenzyl(bromo)stannyl group

Properties

CAS No.

618444-62-5

Molecular Formula

C23H29BrOSn

Molecular Weight

520.1 g/mol

IUPAC Name

1-[2-[dibenzyl(bromo)stannyl]ethenyl]cycloheptan-1-ol

InChI

InChI=1S/C9H15O.2C7H7.BrH.Sn/c1-2-9(10)7-5-3-4-6-8-9;2*1-7-5-3-2-4-6-7;;/h1-2,10H,3-8H2;2*2-6H,1H2;1H;/q;;;;+1/p-1

InChI Key

MJCCXCHLMHDZAJ-UHFFFAOYSA-M

Canonical SMILES

C1CCCC(CC1)(C=C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)Br)O

Origin of Product

United States

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